molecular formula C22H21ClFN5OS B6486893 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-20-7

5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No. B6486893
M. Wt: 458.0 g/mol
InChI Key: ORYGASSMAWFKMA-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C22H21ClFN5OS and its molecular weight is 458.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is 457.1139373 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of the 4-(4-fluorophenyl)piperazine intermediate, the synthesis of the 2-chlorobenzyl intermediate, and the coupling of these intermediates to form the final product.

Starting Materials
4-fluorophenylamine, 1,2,4-triazole-3-thiol, 2-chlorobenzyl chloride, sodium hydride, N,N-dimethylformamide, piperazine, thionyl chloride, sodium azide, copper sulfate, sodium ascorbate, acetic acid, hydrogen peroxide, sodium hydroxide, methanol

Reaction
Synthesis of 4-(4-fluorophenyl)piperazine intermediate:, 1. React 4-fluorophenylamine with thionyl chloride to form 4-fluorobenzene sulfonyl chloride., 2. React 4-fluorobenzene sulfonyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine intermediate., Synthesis of 2-chlorobenzyl intermediate:, 1. React 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide., 2. React 2-chlorobenzyl azide with copper sulfate and sodium ascorbate to form 2-chlorobenzyl amine., Coupling of intermediates to form final product:, 1. React 4-(4-fluorophenyl)piperazine intermediate with 2-chlorobenzyl intermediate in the presence of sodium hydride and N,N-dimethylformamide to form the final product., 2. React the final product with hydrogen peroxide and sodium hydroxide in methanol to form the desired compound '5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol'.

properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-4-2-3-5-18(17)23)28-12-10-27(11-13-28)16-8-6-15(24)7-9-16/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYGASSMAWFKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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